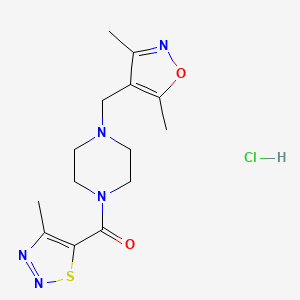
3-hydroxy-4-isonicotinoyl-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-isonicotinoyl-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one is a complex organic compound with a multifaceted structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-isonicotinoyl-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one typically involves multiple steps, starting with the reaction of isonicotinic acid with morpholine to form the corresponding morpholinopropyl derivative. This intermediate is then further reacted with phenylhydrazine and other reagents under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of hydroxyl groups to carbonyl groups.
Reduction: : Reduction of carbonyl groups to hydroxyl groups.
Substitution: : Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study biological processes or as a precursor for the synthesis of biologically active molecules. Its interactions with biological targets can provide insights into cellular mechanisms and pathways.
Medicine
The compound's potential medicinal applications include its use as a lead compound in drug development. Its structural features may make it suitable for targeting specific diseases or conditions, leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.
Mécanisme D'action
The mechanism by which 3-hydroxy-4-isonicotinoyl-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways and lead to desired outcomes, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-3-isonicotinoyl-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one
3-Hydroxy-4-isonicotinoyl-1-(2-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one
3-Hydroxy-4-isonicotinoyl-1-(3-morpholinopropyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one
Uniqueness
Compared to similar compounds, 3-hydroxy-4-isonicotinoyl-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular architecture makes it a valuable compound in scientific research and industrial applications.
Propriétés
IUPAC Name |
(4E)-4-[hydroxy(pyridin-4-yl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-phenylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c27-21(18-7-9-24-10-8-18)19-20(17-5-2-1-3-6-17)26(23(29)22(19)28)12-4-11-25-13-15-30-16-14-25/h1-3,5-10,20,27H,4,11-16H2/b21-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVIOGAUXFJLJS-XUTLUUPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(C(=C(C3=CC=NC=C3)O)C(=O)C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCN2C(/C(=C(/C3=CC=NC=C3)\O)/C(=O)C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2560401.png)
![1-[4-[3-(Hydroxymethyl)-3-propan-2-ylpiperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2560403.png)

![N-(4-methylphenyl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B2560406.png)

![methyl 2-({6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate](/img/structure/B2560409.png)
![Ethyl 1-(6-(2-fluorobenzyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-3-carboxylate](/img/structure/B2560411.png)
![8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride](/img/structure/B2560414.png)
![N-[2-(2-methylphenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B2560416.png)


![4-(5-Furan-2-yl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B2560419.png)
